Cas no 152870-72-9 (2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid)

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid is a sulfur-containing pyridine derivative with a carboxylic acid functional group at the 3-position and an isopropylthio substituent at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in the formation of heterocyclic frameworks or as a building block for bioactive molecules. The presence of both the thioether and carboxylic acid groups allows for further functionalization, enabling applications in ligand design or medicinal chemistry. Its structural features may also contribute to enhanced solubility or binding properties in target-specific interactions. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage.
2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid structure
152870-72-9 structure
Product Name:2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid
CAS No:152870-72-9
MF:C9H11NO2S
MW:197.2541410923
CID:5219661
PubChem ID:15247206
Update Time:2025-06-08

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 2-[(1-methylethyl)thio]-
    • Inchi: 1S/C9H11NO2S/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12)
    • InChI Key: JYVRINFZNLIVSF-UHFFFAOYSA-N
    • SMILES: C1(SC(C)C)=NC=CC=C1C(O)=O

Computed Properties

  • Exact Mass: 197.05104977g/mol
  • Monoisotopic Mass: 197.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.5Ų

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Additional information on 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid

Introduction to 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid (CAS No. 152870-72-9)

2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 152870-72-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a pyridine core substituted with a propylsulfanyl group and a carboxylic acid moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and drug development.

The molecular structure of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid consists of a six-membered aromatic ring fused with a nitrogen atom, which is characteristic of the pyridine scaffold. This scaffold is highly versatile and is widely employed in the synthesis of bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The presence of the propan-2-ylsulfanyl group at the 2-position introduces a sulfur atom into the molecule, which can enhance its solubility in polar solvents and potentially modulate its binding affinity to biological receptors.

The carboxylic acid group at the 3-position provides a site for further functionalization, allowing for the attachment of other pharmacophores or for the formation of salts that can improve the compound's pharmacokinetic properties. These structural features make 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid a promising intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The unique electronic and steric properties of these compounds make them suitable for targeting various biological pathways. For instance, studies have shown that pyridine-based molecules can interact with enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The sulfur-containing moiety in 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid may also contribute to its bioactivity by participating in coordination interactions with metal ions or by serving as a hydrogen bond acceptor.

One of the most compelling aspects of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid is its potential as a building block for drug discovery. Researchers have utilized this compound to develop novel inhibitors and activators of key enzymes and receptors. For example, derivatives of this molecule have been investigated for their ability to modulate the activity of Janus kinases (JAKs), which are involved in various signaling pathways implicated in autoimmune diseases and cancer. The propylsulfanyl group may play a critical role in optimizing binding interactions within the active site of these enzymes.

Moreover, the carboxylic acid functionality allows for further derivatization into esters or amides, which can enhance metabolic stability and oral bioavailability. These modifications are essential for developing drugs that can be effectively administered to patients. The versatility of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid as a synthetic intermediate has also led to its use in the development of agrochemicals and materials science applications, where its unique chemical properties can be leveraged for specific functionalities.

Recent advances in computational chemistry have further enhanced the understanding of how 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid interacts with biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential lead compounds for drug development. These studies have revealed that small modifications to the structure of this molecule can significantly alter its pharmacological profile, providing valuable insights for medicinal chemists.

The synthesis of 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions, including sulfonylation, condensation, and carboxylation processes. The availability of high-quality starting materials and efficient synthetic routes is crucial for producing this compound on an industrial scale. Advances in green chemistry have also led to more sustainable methods for synthesizing pyridine derivatives, reducing waste and minimizing environmental impact.

In conclusion, 2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid (CAS No. 152870-72-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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